molecular formula C21H19N5O4 B2824520 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-72-5

9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2824520
CAS RN: 898446-72-5
M. Wt: 405.414
InChI Key: UBVCNZBXULYDLH-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as ETP-46464, is a novel small molecule inhibitor that has potential therapeutic applications in various diseases. This compound has been extensively studied in the field of cancer research due to its ability to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and progression.

Scientific Research Applications

Synthesis and Structural Studies

The compound 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide falls into the broader category of purine derivatives, which have been extensively studied for their diverse biological activities and applications in medicinal chemistry. A significant portion of research involving similar compounds focuses on the synthesis, characterization, and investigation of their structural properties. For instance, studies on purine N-oxides have shown methods for obtaining various alkoxypurine derivatives through direct oxidation, highlighting the synthetic pathways that could be relevant for creating compounds with specific substitutions at different positions on the purine ring (Kawashima & Kumashiro, 1969). Additionally, research into the synthesis of novel heterocyclic compounds derived from purine bases, such as the creation of benzodifuranyl and thiazolopyrimidines, demonstrates the versatility of purine scaffolds in generating new molecules with potential therapeutic applications (Abu‐Hashem et al., 2020).

Reactivity and Mechanistic Insights

Investigations into the reactivity of purine derivatives offer valuable insights into the mechanisms of chemical transformations that these compounds can undergo. For example, research on the hydrolytic behavior of 6-methoxypurines reveals the complexity of the reactions and the variety of products that can result from such processes, which could be pertinent to understanding the reactivity of substituted purines (Wong & Fuchs, 1974). Additionally, the study of reactions involving 9-aryl-6-cyanopurines with primary amines, leading to various structural isomers and the formation of pyrimido[5,4-d]pyrimidines, illustrates the diverse chemical pathways accessible to purine analogs (Al‐Azmi & Kumari, 2009).

Biological Activities and Potential Applications

While the specific compound this compound may not have been directly studied, related purine derivatives have been explored for their biological activities. For instance, studies on 6-substituted purines have examined their potential as enzyme inhibitors, providing a foundation for understanding how structural modifications on the purine ring can influence biological activity and may lead to therapeutic applications (Shah et al., 1965). Similarly, the synthesis and evaluation of acyclic nucleotide analogues derived from purines highlight the antiviral properties of these compounds, suggesting a potential area of application for similar derivatives (Hocek et al., 1996).

properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-15-10-6-13(7-11-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-4-8-14(29-2)9-5-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVCNZBXULYDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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